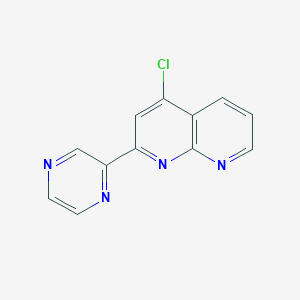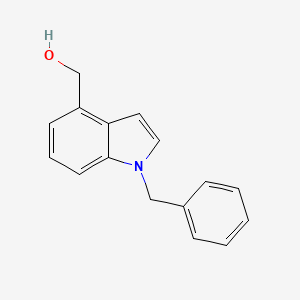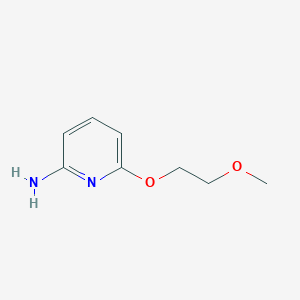
tert-Butyl N-(tert-butoxycarbonyl)homocysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl N-(tert-butoxycarbonyl)homocysteinate: is a chemical compound that belongs to the class of amino acids. It is a derivative of homocysteine, which is a non-proteinogenic amino acid involved in various metabolic processes. This compound is often used in organic synthesis and biochemical research due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The tert-butoxycarbonyl (Boc) group is commonly used to protect amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar protection methods, often in a controlled environment to ensure purity and yield.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace certain functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of homocysteine.
Reduction Products: Reduced forms of homocysteine.
Substitution Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-Butyl N-(tert-butoxycarbonyl)homocysteinate is used in the synthesis of peptides and proteins, particularly those containing cysteine residues. It serves as a protecting group to prevent unwanted reactions during synthesis. Biology: In biological research, this compound is used to study metabolic pathways involving homocysteine and related compounds. Medicine: Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism by which tert-Butyl N-(tert-butoxycarbonyl)homocysteinate exerts its effects involves its role as a protecting group in peptide synthesis. The Boc group prevents the amino group from reacting prematurely, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved include the enzymes and substrates in the metabolic pathways of homocysteine.
Vergleich Mit ähnlichen Verbindungen
N-Boc-ethanolamine: Another compound with a Boc-protected amine group.
N-Boc-ethylenediamine: Similar to the above, but with an ethylenediamine backbone.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: A cysteine derivative with a Boc group.
Uniqueness: Tert-Butyl N-(tert-butoxycarbonyl)homocysteinate is unique due to its specific structure and reactivity, which make it particularly useful in peptide synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
630108-94-0 |
|---|---|
Molekularformel |
C13H25NO4S |
Molekulargewicht |
291.41 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoate |
InChI |
InChI=1S/C13H25NO4S/c1-12(2,3)17-10(15)9(7-8-19)14-11(16)18-13(4,5)6/h9,19H,7-8H2,1-6H3,(H,14,16) |
InChI-Schlüssel |
AFSKWXGSKKCBDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCS)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
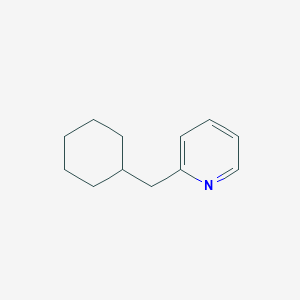
![2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
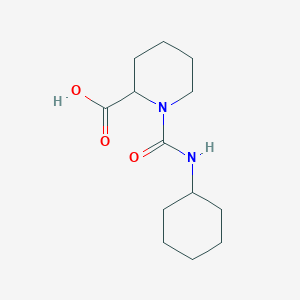


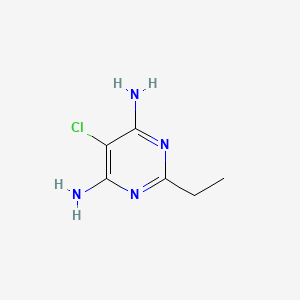
![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)

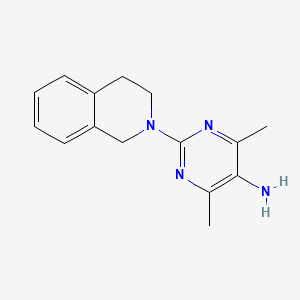
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoate](/img/structure/B15356858.png)
